molecular formula C22H28ClN3OS B2609869 N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215454-96-8

N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2609869
CAS No.: 1215454-96-8
M. Wt: 418
InChI Key: MSWXSSZWWJWNBK-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound that belongs to the benzamide class This compound is characterized by its complex structure, which includes a benzothiazole moiety, a dimethylamino propyl chain, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to obtain the desired derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted benzamide compounds.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and benzothiazole-containing molecules. Examples are:

Uniqueness

What sets N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its dimethylamino propyl chain and benzothiazole moiety contribute to its distinct reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS.ClH/c1-15-7-9-17(3)18(13-15)21(26)25(12-6-11-24(4)5)22-23-19-10-8-16(2)14-20(19)27-22;/h7-10,13-14H,6,11-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWXSSZWWJWNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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